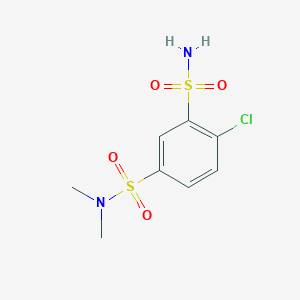

4-クロロ-1-N,1-N-ジメチルベンゼン-1,3-ジスルホンアミド

説明

4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide is a useful research compound. Its molecular formula is C8H11ClN2O4S2 and its molecular weight is 298.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

非線形光学(NLO)材料開発

4-クロロ-1-N,1-N-ジメチルベンゼン-1,3-ジスルホンアミド: は、NLO 材料の開発において潜在的な用途があります。これらの材料は、光の周波数を変更する能力により、オプトエレクトロニクスおよびフォトニクスにおいて不可欠です。 この化合物の構造には、ベンゼン環とスルホニル基が含まれており、高い分子双極子分極率に寄与する可能性があります .

有機エレクトロニクス

この化合物の電子特性は、有機エレクトロニクスの分野で活用できます。 その分子構造は、無機材料よりも軽量で柔軟性があり、潜在的に安価な有機半導体の設計に使用できることを示唆しています .

化学合成中間体

この化合物は、より複雑な分子の合成における中間体として機能する可能性があります。 その反応性のスルホニル基は、さまざまな置換反応の候補となり、新しい医薬品や農薬につながる可能性があります .

分析化学

分析化学では、4-クロロ-1-N,1-N-ジメチルベンゼン-1,3-ジスルホンアミドは、その明確な構造と特性により、標準または試薬として使用できます。 他の物質の定量化または同定に役立ちます .

材料科学研究

この化合物の熱安定性と機械的特性は、材料科学において関心を集める可能性があります。 研究者は、その特性を強化したり、新しい複合材料を作成するために、ポリマーへの組み込みを探求するかもしれません .

光線力学療法

この化合物が光線力学療法での使用について調査される可能性があります。 その構造は、癌細胞を標的とし破壊するために活用できる方法で光と相互作用する可能性を示唆しています .

環境科学

環境科学では、この化合物は汚染物質との相互作用について研究できます。 有害物質の分解における触媒として作用したり、環境毒素を検出するために使用できます .

創薬と発見

最後に、この化合物の分子構造は、創薬と発見に活用できます。 その化学的特徴により、特定の生物学的標的に選択的に結合することができ、新しい治療薬の開発につながる可能性があります .

作用機序

- The electrophilic chlorine can react with electron-rich sites on proteins or other cellular components, leading to changes in their function or structure .

Mode of Action

- is a plausible mode of action for this compound. In this process, the chlorine atom (Cl) acts as an electrophile, replacing a hydrogen atom on the aromatic ring.

生物活性

4-Chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring a chloro group and dimethylamine substituents on a benzene ring with sulfonamide functionalities, suggests diverse interactions with biological systems.

The molecular formula of 4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide is C8H10ClN2O4S. Its chemical structure can be represented as follows:

This compound belongs to the class of sulfonamides, which are known for their antibacterial properties and ability to inhibit certain enzymes.

The biological activity of 4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety is known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition leads to a bacteriostatic effect against a range of Gram-positive and Gram-negative bacteria.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against various human carboxylesterases (hCEs), particularly hCE1 and human intestinal carboxylesterase (hiCE). A study reported the inhibition constants (Ki) for several related compounds, indicating that 4-chloro-1-N,N-dimethylbenzene-1,3-disulfonamide has a favorable profile for selective inhibition:

| Compound | hiCE Ki (nM) | hCE1 Ki (nM) |

|---|---|---|

| 4-Chloro-1-N,N-dimethylbenzene-1,3-disulfonamide | 200 ± 11 | >100,000 |

| 4-Bromo-N-(4-phenoxyphenyl)benzene sulfonamide | 165 ± 33 | >100,000 |

These results suggest that while the compound effectively inhibits hiCE, it shows much weaker activity against hCE1, highlighting its potential for selective therapeutic applications .

Case Studies

In a notable case study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various sulfonamide derivatives. They found that modifications at the para position of the benzene ring significantly influenced biological activity. Specifically, the introduction of electron-withdrawing groups like chlorine enhanced inhibitory potency against DHPS.

Another study focused on the compound's potential role in treating metabolic disorders by inhibiting specific esterase enzymes involved in drug metabolism. This research indicated that 4-chloro-1-N,N-dimethylbenzene-1,3-disulfonamide could modulate drug bioavailability through its enzymatic interactions .

Toxicological Profile

While the biological activity is promising, it is crucial to assess the toxicological profile of this compound. Preliminary studies have indicated low toxicity in mammalian cell lines; however, further comprehensive toxicity assessments are necessary to establish safety for clinical use.

特性

IUPAC Name |

4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O4S2/c1-11(2)17(14,15)6-3-4-7(9)8(5-6)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZWVIAKBYUMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。